Cas no 1019373-81-9 (6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide)
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
- EN300-12774057
- 1019373-81-9
- SCHEMBL3788653
- AKOS000206006
- CHEMBL2337005
- Z71579751
-
- Inchi: 1S/C12H10ClN3O/c1-8-2-5-11(15-6-8)16-12(17)9-3-4-10(13)14-7-9/h2-7H,1H3,(H,15,16,17)
- InChI Key: WAXQVSUYSSBXJQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(NC1C=CC(C)=CN=1)=O
Computed Properties
- Exact Mass: 247.0512396g/mol
- Monoisotopic Mass: 247.0512396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 54.9Ų
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-12774057-0.05g |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 0.05g |
$212.0 | 2023-06-08 | ||
| Enamine | EN300-12774057-50mg |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 90.0% | 50mg |
$468.0 | 2023-10-01 | |
| Enamine | EN300-12774057-100mg |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 90.0% | 100mg |
$490.0 | 2023-10-01 | |
| Enamine | EN300-12774057-250mg |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 90.0% | 250mg |
$513.0 | 2023-10-01 | |
| Enamine | EN300-12774057-500mg |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 90.0% | 500mg |
$535.0 | 2023-10-01 | |
| Enamine | EN300-12774057-1000mg |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 90.0% | 1000mg |
$557.0 | 2023-10-01 | |
| Enamine | EN300-12774057-2500mg |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 90.0% | 2500mg |
$1089.0 | 2023-10-01 | |
| Enamine | EN300-12774057-5000mg |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 90.0% | 5000mg |
$1614.0 | 2023-10-01 | |
| Enamine | EN300-12774057-10000mg |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
1019373-81-9 | 90.0% | 10000mg |
$2393.0 | 2023-10-01 |
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
Introduction to 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide (CAS No. 1019373-81-9)
6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, with the chemical formula C11H10ClN3O, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chloro group and a pyridine ring system makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The compound's structure includes a pyridine-3-carboxamide moiety, which is a common pharmacophore in many bioactive molecules. This moiety is known for its ability to interact with biological targets, making it a valuable component in the design of new drugs. The 6-chloro substituent enhances the reactivity of the molecule, allowing for further functionalization and modifications. These features make 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide a promising candidate for use in medicinal chemistry research.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The 5-methylpyridin-2-yl group in the compound's name suggests its potential role in modulating enzyme activity and receptor binding. This is particularly relevant in the context of diseases such as cancer, inflammation, and neurodegenerative disorders, where precise targeting is crucial for effective treatment.
One of the most exciting applications of 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is in the field of kinase inhibition. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases. Researchers have been exploring this compound as a lead molecule for developing kinase inhibitors due to its ability to bind to the ATP-binding site of kinases. This binding can block the phosphorylation of downstream targets, thereby disrupting abnormal signaling cascades.
Recent studies have also highlighted the potential of 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide in treating infectious diseases. The compound's structural features allow it to interact with bacterial enzymes and inhibit their function. This has led to investigations into its efficacy against drug-resistant strains of bacteria. The chloro group, in particular, has been found to enhance the compound's ability to disrupt bacterial cell wall synthesis, making it an attractive candidate for further development.
The synthesis of 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide involves multi-step organic reactions that require careful optimization. The process typically starts with the condensation of malononitrile with methyl acetoacetate to form an intermediate pyridine derivative. This intermediate is then subjected to chlorination and subsequent amide formation to yield the final product. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity.
In terms of pharmacokinetic properties, 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide exhibits promising characteristics for drug development. Preliminary studies suggest that it has good solubility in both water and organic solvents, which facilitates its formulation into various dosage forms. Additionally, its stability under different conditions makes it suitable for long-term storage and transportation.
The safety profile of 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been thoroughly evaluated. Acute toxicity studies have shown that the compound is well-tolerated at moderate doses, with minimal side effects observed. However, further research is needed to assess its long-term safety and potential interactions with other drugs.
One of the key challenges in developing new drugs based on 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is optimizing its bioavailability. Researchers are exploring various strategies to enhance its absorption and distribution within the body. These include formulating it into nanoparticles or using prodrugs that release active ingredients under specific physiological conditions.
The future prospects for 6-chloro-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide are promising. Ongoing research aims to expand its applications into new therapeutic areas and improve its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and eventually bring new treatments to patients.
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